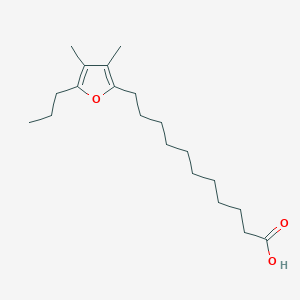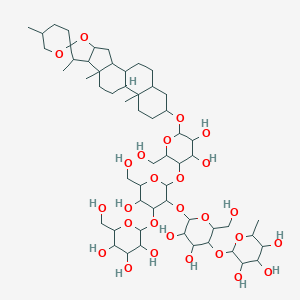
(R)-5-甲氧基-1,2,3,4-四氢萘-2-胺
描述
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (R-THN) is a chiral, organic compound that has been studied for its potential applications in scientific research, pharmaceuticals, and other industries. R-THN is a member of the class of compounds known as tetrahydronaphthalenes (THN), which are characterized by their four-ring structure. R-THN is of particular interest because it is a chiral compound, meaning it has two enantiomers (mirror images) that can be distinguished by their optical activity.
科学研究应用
合成技术
化合物 (R)-5-甲氧基-1,2,3,4-四氢萘-2-胺一直是各种合成方法的研究对象。例如,Öztaşkın、Göksu 和 SeÇen(2011 年)展示了其从 2-萘甲酸合成的过程,采用了一系列反应,包括溴化、酯化和氢解,得到生物活性标题化合物作为盐酸盐(Öztaşkın、Göksu 和 SeÇen,2011 年)。类似地,Orsini 等人(2002 年)通过化学酶促方案合成了 (2R)-2-氨基-8-甲氧基-1,2,3,4-四氢萘,它是 5-羟色胺受体激动剂 8-OH-DPAT 的前体(Orsini、Sello、Travaini 和 Gennaro,2002 年)。
药理学应用
该化合物在药理学中的相关性因其在合成多巴胺受体激动剂类似物中的应用而得到强调。McDermott 等人(1976 年)合成了 5,6-二羟基-2-二丙氨基-1,2,3,4-四氢萘的单羟基类似物,研究了它们对狗的呕吐和老鼠的刻板行为的影响(McDermott、McKenzie 和 Freeman,1976 年)。此外,Ainge 等人(2003 年)描述了 (R)-1-羟基-7-甲氧基-1,2,3,4-四氢萘-1-羧酸的合成,展示了其在生产具有治疗应用的化合物的潜力(Ainge、Ennis、Gidlund、Štefinović 和 Vaz,2003 年)。
结构研究
该化合物也因其结构特性而受到研究。Kaiser 等人(2023 年)检查了相关四氢萘的分子结构,提供了对它们的构象和构型的见解(Kaiser、Weil、Gärtner 和 Enev,2023 年)。
大规模合成
在工业规模上,Han 等人(2007 年)开发了一种千克级、立体选择性的工艺来合成 1,2,3,4-四氢萘-1-胺的衍生物,证明了其在大规模生产中的可行性(Han、Koenig、Zhao、Su、Singh 和 Bakale,2007 年)。
新型治疗应用
在药物化学领域,Abate 等人(2011 年)设计了 1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪 (PB28) 的新型类似物,作为正电子发射断层扫描放射性示踪剂的潜在用途,说明了其在诊断应用中的潜力(Abate、Niso、Lacivita、Mosier、Toscano 和 Perrone,2011 年)。
属性
IUPAC Name |
(2R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPGAYIYYGOIP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CC[C@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432173 | |
| Record name | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
105086-92-8 | |
| Record name | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














